molecular formula C9H8N4O3 B8567688 2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid

Cat. No.: B8567688
M. Wt: 220.18 g/mol
InChI Key: WRJBOTVNQOFASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles, which are then reacted with appropriate pyrimidine precursors . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under nitrogen atmosphere at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C9H8N4O3/c14-7(15)4-6-5-10-9(12-8(6)16)13-3-1-2-11-13/h1-3,5H,4H2,(H,14,15)(H,10,12,16)

InChI Key

WRJBOTVNQOFASA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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